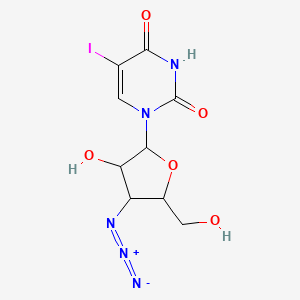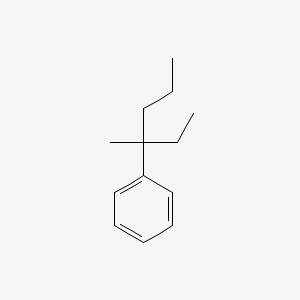
3-Methyl-3-phenylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-phenylhexane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon featuring a phenyl group attached to the third carbon of a hexane chain, along with a methyl group on the same carbon. This compound is part of the alkane family, characterized by single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylhexane typically involves the alkylation of benzene with 3-methylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
3-Methyl-3-phenylhexane finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its pharmacokinetic properties and potential as a drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in organic reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-phenylhexane in chemical reactions involves the interaction of its phenyl and methyl groups with various reagents. The phenyl group can stabilize carbocations formed during reactions, while the methyl group can influence the compound’s reactivity through inductive and hyperconjugative effects. Molecular targets and pathways include electrophilic aromatic substitution and free radical mechanisms.
Comparaison Avec Des Composés Similaires
3-Methyl-2-phenylhexane: Similar structure but with the phenyl group on the second carbon.
3-Methyl-3-hexanol: Contains a hydroxyl group instead of a phenyl group.
3-Phenylhexane: Lacks the methyl group on the third carbon.
Uniqueness: 3-Methyl-3-phenylhexane is unique due to the specific positioning of its phenyl and methyl groups, which confer distinct reactivity and physical properties compared to its analogs. This unique structure makes it a valuable compound for studying the effects of branching and aromatic substitution in hydrocarbons.
Propriétés
Numéro CAS |
4468-40-0 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
3-methylhexan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clé InChI |
GIMKIOCRQZVNND-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


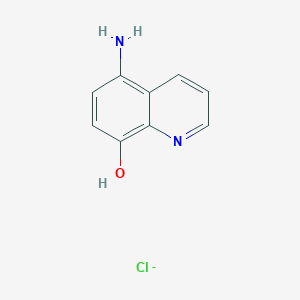
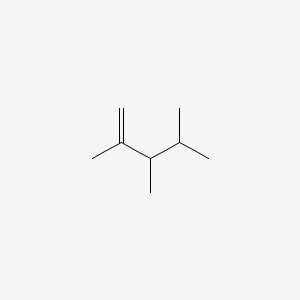
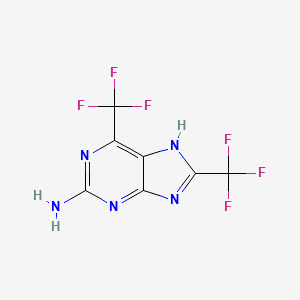
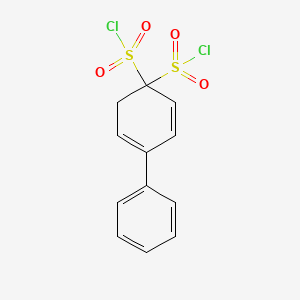
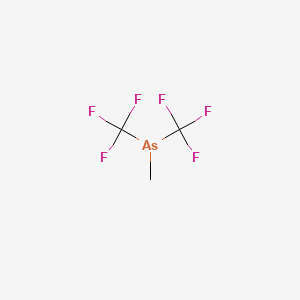
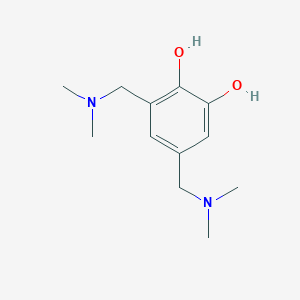
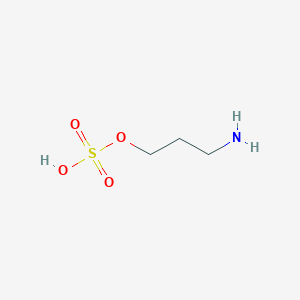
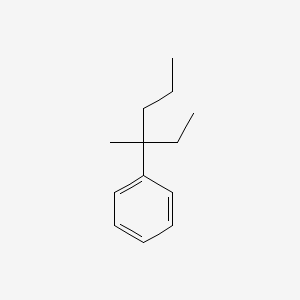
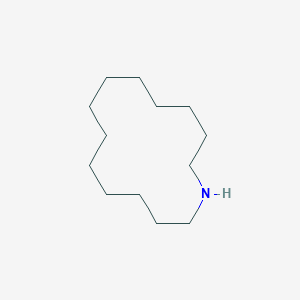
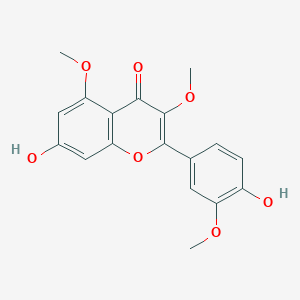

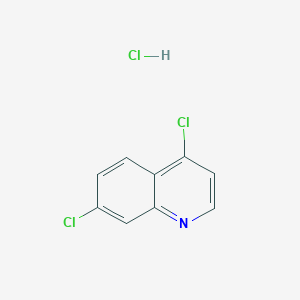
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
